1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and a fluorophenyl group makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20FN3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-3-12(4-6-15)16-11-17(22-18(21-16)13-1-2-13)23-9-7-14(8-10-23)19(24)25/h3-6,11,13-14H,1-2,7-10H2,(H,24,25) |
InChI Key |
XVUNZFALYMPOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCC(CC3)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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